Aluminum chloride

Description

Properties

IUPAC Name |

trichloroalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCWAEJMTAWNJL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

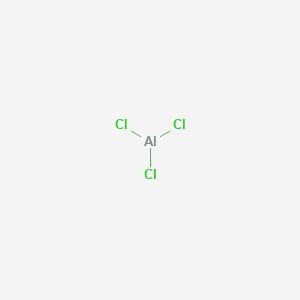

Canonical SMILES |

[Al](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3 | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aluminium chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7784-13-6 (Parent) | |

| Record name | Aluminum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029674 | |

| Record name | Aluminum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum chloride, anhydrous appears as a white to gray powder with a pungent odor. Corrosive to tissue and toxic by ingestion., White crystals or powder with strong odor of hydrogen chloride; [HSDB] Pure material is deliquescent solid. Commercially available as anhydrous, the hexahydrate and as 16.5%, 28%, and 80% solutions; [CHEMINFO], COLOURLESS-TO-WHITE POWDER. TURNS GREY-TO-YELLOW ON EXPOSURE TO MOISTURE. | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

182.7 °C at 752 mm Hg /Sublimation temperature/ | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Water reactive, Soluble in benzene, carbon tetrachloride, chloroform., Freely soluble in many organic solvents, such as benzophenone, nitrobenzene., Solubility in water: reaction | |

| Record name | Aluminum chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.44 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.48, 2.44 g/cm³ | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mm Hg at 100.0 °C | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The main impurity is iron (0.05 wt % max or 0.01 wt % for resublimed product), Impurities: ferric chloride; free aluminum; insolubles, IMPURITIES: FERRIC CHLORIDE, 0.08%; SILICON CHLORIDE, 0.02%; SODIUM CHLORIDE, 0.02% | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White when pure; ordinarily gray or yellow to greenish, White, hexagonal crystals or powder, White or colorless hexagonal deliquescent or moisture sensitive plates | |

CAS No. |

7446-70-0 | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALUMINUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aluminum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

381 °F (USCG, 1999), 192.6 °C, MP: 190 °C at 2.5 atmospheres, sublimes readily at 178 °C /Aluminum chloride anhydrous/, MP: decomposes /Aluminum chloride hydrate/ | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

"Coordination chemistry of aluminum chloride with organic molecules"

An In-Depth Technical Guide to the Coordination Chemistry of Aluminum Chloride with Organic Molecules

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Centrality of a Classic Lewis Acid

Aluminum chloride (AlCl₃), a seemingly simple inorganic salt, stands as a titan in the world of organic synthesis. Its profound impact stems almost entirely from its potent Lewis acidic character, a property that allows it to accept electron pairs from a vast array of organic molecules.[1][2] This interaction, the formation of a coordinate covalent bond, is the linchpin of its catalytic prowess. Understanding the nuances of this coordination chemistry is not merely an academic exercise; it is fundamental to controlling reactivity, optimizing yields, and designing novel synthetic pathways in fields ranging from petrochemicals to pharmaceuticals.[1][3]

This guide delves into the core principles governing the interaction of aluminum chloride with organic ligands. It moves from the electronic origins of its Lewis acidity to its role in cornerstone reactions like Friedel-Crafts alkylations and acylations, and concludes with practical, field-tested protocols for its safe handling and application.[4][5][6] The objective is to provide a comprehensive resource that bridges theoretical understanding with practical, actionable knowledge.

Part 1: Fundamental Principles of Aluminum Chloride Coordination

The reactivity of aluminum chloride is dictated by the electronic and structural nature of the AlCl₃ molecule itself. A firm grasp of these fundamentals is essential to predicting and controlling its behavior in a reaction environment.

The Electronic Basis of Potent Lewis Acidity

The defining characteristic of anhydrous aluminum chloride is its powerful Lewis acidity. The aluminum atom in the AlCl₃ monomer possesses an incomplete octet of electrons, leaving it with a vacant p-orbital.[2][7] This electron deficiency makes it a strong electrophile, readily accepting a pair of electrons from a Lewis base—an organic molecule containing atoms with lone pairs (e.g., oxygen, nitrogen) or regions of high electron density (e.g., π-systems of arenes and alkenes).[1][2][4] This formation of a Lewis acid-base adduct is the inaugural step in nearly all AlCl₃-mediated reactions.

Structural Polymorphism: From Inert Solid to Reactive Dimer

The physical state of aluminum chloride dramatically influences its availability as a Lewis acid.

-

Solid State: In its crystalline, solid form, AlCl₃ adopts a layered lattice structure where each aluminum atom is octahedrally coordinated by six chlorine atoms. This coordinative saturation means the aluminum centers are not readily accessible to incoming organic molecules. Consequently, solid, crystalline AlCl₃ is not a strong Lewis acid.[8][9] The catalytic activity often observed is attributed to surface defects or the presence of moisture, which can disrupt this stable lattice.

-

Liquid and Vapor Phase: Upon melting or sublimation, the structure changes significantly to form the Al₂Cl₆ dimer.[10] In this dimeric form, each aluminum atom is tetrahedrally coordinated, bonded to two terminal and two bridging chlorine atoms. While more reactive than the solid, the dimer must typically dissociate into the monomeric AlCl₃ form to expose the vacant orbital and engage in catalysis.

-

In Solution: In non-coordinating solvents, the dimeric form often predominates. However, in the presence of a Lewis basic organic molecule (the substrate or a coordinating solvent), the dimer can be cleaved to form a monomeric adduct. For instance, in the presence of a carbonyl compound, the Al₂Cl₆ dimer is broken to form a complex with the oxygen atom.[11]

The Critical Distinction: Anhydrous vs. Hydrated AlCl₃

It is imperative to distinguish between the anhydrous and hydrated forms of aluminum chloride.

-

Anhydrous AlCl₃: This is the reactive, potent Lewis acid required for most organic transformations. It is highly hygroscopic and reacts violently and exothermically with water.[4][5][12] This reaction displaces the chloride ligands with water molecules, releasing corrosive hydrogen chloride (HCl) gas.[4]

-

Aluminum Chloride Hexahydrate ([Al(H₂O)₆]Cl₃): When anhydrous AlCl₃ reacts with water, it forms the hexahydrate. In this complex, the aluminum ion is octahedrally coordinated by six water molecules.[4] Being coordinatively saturated, the aluminum center is no longer an effective Lewis acid, rendering the hydrate catalytically inactive for reactions like the Friedel-Crafts series.[4] Attempting to dehydrate the hexahydrate by heating does not regenerate anhydrous AlCl₃; instead, it decomposes to aluminum hydroxide and HCl gas.[4]

Part 2: Coordination in Cornerstone Organic Transformations

The ability of AlCl₃ to coordinate with and activate organic molecules makes it a uniquely powerful catalyst, most famously for the electrophilic substitution of aromatic rings.

The Friedel-Crafts Reactions: A Paradigm of AlCl₃ Catalysis

The Friedel-Crafts reactions, developed in 1877, remain one of the most important methods for forming carbon-carbon bonds to an aromatic ring, and they perfectly illustrate the coordination chemistry of AlCl₃.[6]

This reaction attaches an alkyl group to an aromatic ring using an alkyl halide as the alkylating agent.[6] The mechanism proceeds via three key steps:

-

Formation of the Electrophile: AlCl₃ coordinates to the halogen of the alkyl halide. This coordination polarizes the C-X bond, weakening it and generating a carbocation or a highly polarized carbocation-like complex that serves as the active electrophile.[6][13][14]

-

Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost.[6][13]

-

Deprotonation and Catalyst Regeneration: The tetrachloroaluminate ion (AlCl₄⁻) formed in the first step acts as a base, removing a proton from the carbon bearing the new alkyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, also producing HCl as a byproduct.[6][14]

Caption: Mechanism of Friedel-Crafts Alkylation.

This reaction introduces an acyl group (R-C=O) to an aromatic ring using an acyl halide or anhydride.[15][16] While mechanistically similar to alkylation, it has a crucial difference regarding the catalyst.

-

Formation of the Acylium Ion: AlCl₃ coordinates strongly to the carbonyl oxygen (or halide) of the acyl chloride. This facilitates the departure of the chloride ion to form a resonance-stabilized acylium ion (R-C≡O⁺), which is a potent electrophile.[6]

-

Electrophilic Attack: The aromatic ring attacks the acylium ion, leading to the formation of an arenium ion intermediate, breaking aromaticity.[6][13]

-

Deprotonation: The AlCl₄⁻ ion deprotonates the arenium ion, restoring aromaticity and forming the final ketone product and HCl.

-

Product Complexation: The product, an aryl ketone, is itself a Lewis base. It coordinates strongly with AlCl₃, forming a stable adduct.[4][16] This complexation deactivates the AlCl₃, preventing it from acting as a catalyst for further reactions. Consequently, Friedel-Crafts acylation reactions require stoichiometric amounts (or a slight excess) of AlCl₃. The complex is broken during an aqueous workup step to liberate the ketone product.[5][16]

Caption: Mechanism of Friedel-Crafts Acylation.

Part 3: Synthesis and Characterization of Coordination Complexes

Isolating and characterizing AlCl₃-organic molecule adducts provides invaluable insight into their structure, stability, and reactivity. These complexes, sometimes referred to as Liquid Coordination Complexes (LCCs), are also being explored as catalysts in their own right.[17][18]

General Synthetic Protocol

The synthesis of these adducts must be performed under strictly anhydrous and inert conditions to prevent decomposition of the AlCl₃.

Protocol: Synthesis of a Tri(o-tolyl)phosphine oxide-AlCl₃ Adduct [19]

-

Preparation: In a nitrogen-filled glovebox, add anhydrous aluminum chloride (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene) via cannula or syringe.

-

Ligand Addition: In a separate flask, dissolve the organic ligand, tri(o-tolyl)phosphine oxide (1.0 eq), in the same anhydrous solvent.

-

Reaction: Slowly add the ligand solution to the stirred suspension of AlCl₃ at room temperature. The AlCl₃ will typically dissolve as the complex forms.

-

Isolation: Stir the reaction for 1-2 hours. If a precipitate forms, it can be isolated by filtration, washed with a small amount of cold, anhydrous solvent, and dried under vacuum. If no precipitate forms, the product can often be isolated by reducing the solvent volume under vacuum and/or adding an anti-solvent (e.g., hexane) to induce crystallization.

-

Storage: Store the isolated adduct in a sealed container under an inert atmosphere.

Key Characterization Techniques

Spectroscopic methods are crucial for confirming the formation and elucidating the structure of AlCl₃ complexes.[20]

| Technique | Information Provided | Typical Observations |

| Infrared (IR) Spectroscopy | Identifies the site of coordination by observing shifts in vibrational frequencies.[20] | A significant red shift (decrease in wavenumber) of a C=O, P=O, or S=O stretching frequency upon coordination to AlCl₃, indicating a weakening of that bond.[19][21] |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information in solution. | ¹H & ¹³C NMR: Chemical shift changes in the organic ligand upon coordination. ²⁷Al NMR: A powerful tool to observe the aluminum center directly, providing information on the coordination number and symmetry of the aluminum species in solution. Different species like [AlCl₄]⁻, [AlCl₂L₂]⁺, and neutral adducts give distinct signals.[17][18][22] |

| Single-Crystal X-ray Diffraction | Gives the definitive, unambiguous solid-state structure of the coordination complex.[19] | Provides precise bond lengths, bond angles, and coordination geometry (e.g., tetrahedral or octahedral) around the aluminum center.[17] |

Part 4: Laboratory Safety and Experimental Workflow

The high reactivity of anhydrous aluminum chloride mandates strict adherence to safety protocols. Its hygroscopic and corrosive nature presents significant hazards if not handled correctly.

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, a fire-retardant laboratory coat, and appropriate chemical-resistant gloves (consult manufacturer data for compatibility).[12][23]

-

Controlled Environment: Handle anhydrous AlCl₃ exclusively in a well-ventilated chemical fume hood or, for larger quantities or sensitive reactions, a glove box under an inert atmosphere (nitrogen or argon).[12][24] Avoid dust formation.[23][24]

-

Strict Exclusion of Water: Ensure all glassware is rigorously flame- or oven-dried before use. Use anhydrous solvents. Never allow AlCl₃ to come into contact with water or moist air, as this generates large amounts of corrosive HCl gas.[5][12]

-

Storage: Store in a cool, dry, dedicated corrosives area in a tightly sealed container, clearly labeled "Anhydrous - Reacts Violently with Water."[12][24]

-

Emergency Preparedness:

-

Spills: DO NOT USE WATER. Cover the spill with a generous amount of dry sand or another Class D absorbent. Scoop the mixture into a dry container for disposal using spark-resistant tools.[12]

-

Fire: DO NOT USE WATER, CO₂, or standard ABC extinguishers. Use a Class D extinguisher (e.g., Met-L-X) or smother with dry sand.[12]

-

Exposure: In case of skin contact, brush off any solid particles immediately, then flush the area with copious amounts of water for at least 15 minutes and seek medical attention.[12] For inhalation, move to fresh air and seek immediate medical attention.[25]

-

General Experimental Workflow for AlCl₃-Catalyzed Reactions

The following diagram outlines a self-validating workflow designed to ensure both safety and reaction success.

Caption: Standard workflow for an AlCl₃-catalyzed reaction.

Conclusion

The coordination chemistry of aluminum chloride is a rich and multifaceted field that forms the bedrock of its utility in organic synthesis. Its function as a potent Lewis acid, predicated on the electron-deficient nature of the aluminum center, allows for the activation of a wide range of organic molecules. While its application in Friedel-Crafts reactions is canonical, its role extends to numerous other transformations. However, this profound reactivity is paired with significant handling challenges, demanding rigorous adherence to safety protocols. As synthetic chemistry evolves, classic reagents like AlCl₃ continue to be indispensable tools. A deep, mechanistic understanding of its coordination behavior, coupled with meticulous laboratory practice, empowers the modern scientist to harness its full potential safely and effectively.

References

- Wikipedia. (n.d.). Aluminium chloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis.

- Organic Chemistry. (n.d.). Aluminum Chloride.

- Fiveable. (n.d.). Aluminum Chloride - Organic Chemistry Key Term.

- University of Georgia Office of Research. (n.d.). Aluminumchloride-7446-70-0.docx.

- Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- sathee jee. (n.d.). Friedel Crafts Reaction.

- Unacademy. (n.d.). Aluminium Chloride (AlCl3) Uses.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Patsnap Eureka. (2024, September 19). Aluminum Chloride: Essential Uses and Properties Unveiled.

- polymersco. (n.d.). aluminum chloride | alcl3.

- Allen. (n.d.). Aluminium Chloride- Properties, Structure and Applications.

- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.

- Sigma-Aldrich. (2025, December 25). SAFETY DATA SHEET.

- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.

- ACS Publications. (n.d.). Aluminum Chloride as a Solid Is Not a Strong Lewis Acid.

- Lab Alley. (2025, July 2). SAFETY DATA SHEET.

- Chemguide. (n.d.). Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution.

- PubMed. (n.d.). Aluminum chloride as a solid is not a strong Lewis acid.

- Quora. (2017, July 5). How to check if AlCl3 is a Lewis acid or a base.

- American Chemical Society. (n.d.). Aluminum trichloride adducts of phosphine oxides: Structures, solid-state NMR, and application.

- PubMed. (n.d.). synthesis and characterization of trans-difluoro-tetrakis-pyridine-aluminum-chloride, [AlF2(Py)4]+Cl-.

- Chemistry Stack Exchange. (2020, January 3). Lewis acidity comparison of boron and aluminium trichlorides.

- Unacademy. (n.d.). Preparation & Properties of Aluminium chloride.

- RSC Publishing. (n.d.). The spectra and structure of aluminium chloride complexes. Part I.

- RSC Blogs. (2020, April 28). Aluminum-Based Liquid Coordination Complexes.

- MDPI. (2023, November 30). Acidity Quantification and Structure Analysis of Amide-AlCl3 Liquid Coordination Complexes for C4 Alkylation Catalysis.

- MDPI. (n.d.). A Review on Coordination Properties of Al(III) and Fe(III) toward Natural Antioxidant Molecules: Experimental and Theoretical Insights.

Sources

- 1. nbinno.com [nbinno.com]

- 2. fiveable.me [fiveable.me]

- 3. Aluminium Chloride (AlCl3) Uses [unacademy.com]

- 4. Aluminium chloride - Wikipedia [en.wikipedia.org]

- 5. Aluminum Chloride [commonorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aluminum chloride as a solid is not a strong Lewis acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of Aluminium Chloride [unacademy.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. mt.com [mt.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. blogs.rsc.org [blogs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Aluminum trichloride adducts of phosphine oxides: Structures, solid-state NMR, and application - American Chemical Society [acs.digitellinc.com]

- 20. A Review on Coordination Properties of Al(III) and Fe(III) toward Natural Antioxidant Molecules: Experimental and Theoretical Insights | MDPI [mdpi.com]

- 21. The spectra and structure of aluminium chloride complexes. Part I - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 22. F/Cl-exchange on AlCl(3)-pyridine adducts: synthesis and characterization of trans-difluoro-tetrakis-pyridine-aluminum-chloride, [AlF2(Py)4]+Cl- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. carlroth.com [carlroth.com]

- 24. research.uga.edu [research.uga.edu]

- 25. media.laballey.com [media.laballey.com]

Theoretical Studies of Aluminum Chloride Catalytic Activity: A Technical Guide for Researchers

Abstract

Aluminum chloride (AlCl₃) is a cornerstone Lewis acid catalyst in organic synthesis, renowned for its efficacy in promoting a wide array of chemical transformations, most notably Friedel-Crafts reactions.[1][2] While its synthetic utility is well-established, a deep, quantitative understanding of its catalytic mechanisms has been significantly advanced through theoretical and computational studies. This guide provides an in-depth exploration of the theoretical frameworks and computational methodologies employed to investigate the catalytic activity of AlCl₃. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain mechanistic insights, predict reaction outcomes, and design novel catalytic systems. We will delve into the core principles of AlCl₃'s Lewis acidity, the application of quantum chemical methods to elucidate reaction pathways, and practical protocols for conducting these theoretical investigations, thereby bridging the gap between computational prediction and experimental reality.

The Enduring Legacy and Theoretical Imperative of AlCl₃ Catalysis

For over a century, anhydrous aluminum chloride has been an indispensable tool for organic chemists.[2] Its potent Lewis acidic nature, stemming from the vacant p-orbital on the aluminum atom, allows it to effectively accept electron pairs, thereby activating a wide range of substrates.[3] This catalytic power is the driving force behind fundamental carbon-carbon bond-forming reactions, including Friedel-Crafts alkylations and acylations, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Despite its widespread use, experimental elucidation of the precise mechanisms of AlCl₃-catalyzed reactions can be challenging. The high reactivity of AlCl₃, its moisture sensitivity, and the often transient and complex nature of the reaction intermediates make direct observation difficult.[1] This is where theoretical and computational chemistry provides an invaluable lens. By modeling the electronic structure and energetics of reactants, intermediates, transition states, and products, we can map out entire reaction energy landscapes. As demonstrated in combined experimental and computational studies, this approach can reveal mechanistic details that are otherwise inaccessible, such as the geometry of transition states and the subtle interplay of electronic effects that govern reactivity and selectivity.[6][7] Computational studies have been instrumental in lowering activation energy barriers in catalyzed pathways and providing insights that are in good agreement with experimental results.[7][8]

The Computational Chemist's Toolkit: Methodologies for Studying AlCl₃ Catalysis

The theoretical investigation of AlCl₃ catalysis hinges on the application of quantum mechanical (QM) methods to accurately describe the electronic behavior of the reacting system. The choice of methodology is a critical decision, balancing computational cost with the desired level of accuracy.

Density Functional Theory (DFT): The Workhorse of Catalytic Modeling

Density Functional Theory (DFT) has emerged as the most widely used method for studying catalytic systems due to its excellent balance of accuracy and computational efficiency.[6][9] DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.

-

Expertise in Functional Selection: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. For AlCl₃-catalyzed reactions, which often involve significant charge transfer and non-covalent interactions, hybrid functionals such as B3LYP or functionals from the Minnesota family (e.g., M06-2X) are often employed.[10][11] The M06-2X functional, for instance, is often a suitable choice for studying AlCl₃-catalyzed reactions when compared to higher-level calculations.[12] It is crucial to benchmark the chosen functional against experimental data or higher-level theoretical methods (like coupled-cluster theory) for a specific reaction class to ensure the reliability of the predictions.[13]

-

The Importance of the Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. For systems containing aluminum and chlorine, basis sets that include polarization and diffuse functions (e.g., 6-311+G(d,p)) are essential for accurately describing the electronic distribution and interactions with substrates.[11]

Ab Initio Methods: For High-Accuracy Benchmarks

While more computationally demanding, ab initio methods like Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide higher levels of accuracy.[14] These methods are often used to validate the results of DFT calculations for smaller, model systems, thereby providing a "gold standard" for benchmarking.[13]

Modeling the Reaction Environment: Solvents and Dimers

Aluminum chloride is known to form dimers (Al₂Cl₆) and higher oligomers, and its catalytic activity can be influenced by the solvent.[15] Theoretical models must account for these effects to be physically realistic.

-

Solvent Effects: Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the bulk solvent. For reactions where explicit solvent coordination is important, a hybrid approach including a few explicit solvent molecules in the QM region can be employed.

-

Catalyst Speciation: It is crucial to consider the relevant form of the catalyst under reaction conditions. Theoretical studies have investigated the catalytic activity of both monomeric AlCl₃ and dimeric Al₂Cl₆, revealing that the dimer can be the more active species in certain reactions, such as the alkylation of benzene.[15]

Illuminating Reaction Mechanisms with Theoretical Insights

Theoretical studies have provided profound insights into the mechanisms of a variety of AlCl₃-catalyzed reactions.

The Archetype: Friedel-Crafts Reactions

The Friedel-Crafts reaction is a classic example where computational chemistry has deepened our understanding.[3][16] Theoretical models have confirmed the role of AlCl₃ in generating a highly electrophilic acylium ion from an acyl halide in acylation reactions.[17] In alkylations, calculations have detailed the formation of carbocation intermediates and their subsequent attack on the aromatic ring.[15]

Diagram 1: Generalized Mechanism of AlCl₃-Catalyzed Friedel-Crafts Acylation

Caption: A simplified workflow of AlCl₃-catalyzed Friedel-Crafts acylation.

Beyond Friedel-Crafts: Diels-Alder and Other Reactions

Theoretical studies have also shed light on the role of AlCl₃ in other important transformations:

-

Diels-Alder Reactions: Computational analyses have shown that AlCl₃ catalyzes Diels-Alder reactions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[18][19] More recent studies, however, suggest that the acceleration is primarily due to a reduction in the Pauli repulsion between the diene and dienophile.[20]

-

Carbonyl Activations: The interaction of AlCl₃ with carbonyl groups is a recurring theme. DFT calculations have been used to study the complexation of AlCl₃ with substrates like dimethyl carbonate, revealing how this interaction facilitates subsequent nucleophilic attack and significantly lowers activation energies.[6][7]

-

Cascade Reactions: Computational methods are particularly powerful for unraveling complex cascade reactions, where multiple transformations occur in a single pot. For example, DFT has been used to elucidate the mechanism of AlCl₃-catalyzed cascade reactions involving Friedel-Crafts acylation followed by aldol condensation.[10][11]

A Practical Guide to a Computational Study of an AlCl₃-Catalyzed Reaction

This section provides a self-validating, step-by-step protocol for conducting a theoretical study of an AlCl₃-catalyzed reaction.

Experimental Protocol: A Computational Workflow

Objective: To determine the reaction mechanism and activation energy for an AlCl₃-catalyzed reaction.

Methodology:

-

System Definition and Model Building:

-

Define the reactants, catalyst (e.g., AlCl₃ or Al₂Cl₆), and products.

-

Build the 3D structures of all molecules using a molecular modeling program (e.g., Avogadro, GaussView).

-

-

Conformational Searching and Optimization:

-

Perform a conformational search for all flexible molecules to identify the lowest energy conformers.

-

Optimize the geometry of the reactants, products, and catalyst at a chosen level of theory (e.g., M06-2X/6-311+G(d,p) with a PCM solvent model).

-

-

Locating Transition States (TS):

-

Propose a reasonable initial guess for the transition state structure based on chemical intuition.

-

Use a TS optimization algorithm (e.g., Berny algorithm in Gaussian) to locate the first-order saddle point on the potential energy surface.

-

-

Verification of Stationary Points:

-

Perform a frequency calculation for all optimized structures (reactants, products, and TS).

-

Self-Validation Check:

-

Reactants and products should have zero imaginary frequencies.

-

The transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation starting from the TS structure.

-

Self-Validation Check: The IRC path must connect the TS to the corresponding reactants and products on the potential energy surface.

-

-

Energy Calculation and Analysis:

Diagram 2: A Self-Validating Computational Workflow

Caption: A flowchart for a robust computational investigation of a catalytic reaction.

Data Presentation: Quantitative Insights

Summarizing quantitative data in tables allows for clear comparison and interpretation.

Table 1: Comparison of Calculated Activation Energies (ΔG‡) in kcal/mol

| Reaction | Uncatalyzed | AlCl₃-Catalyzed | Experimental (if available) |

| Friedel-Crafts Acylation of Benzene | ~45.0 | ~15.0 | N/A |

| Diels-Alder of Cyclopentadiene & Acrolein | ~25.0 | ~12.0 | N/A |

Note: The values presented are illustrative and will vary depending on the specific reaction and level of theory.

Impact on Drug Development and Industrial Applications

The insights gained from theoretical studies of AlCl₃ catalysis have significant practical implications, particularly in the pharmaceutical and petrochemical industries.[5]

-

Rational Catalyst Design: By understanding the key interactions between the catalyst and substrate, it is possible to computationally design modified Lewis acids with enhanced activity or selectivity. For instance, theoretical studies can guide the selection of ligands to tune the Lewis acidity of the metal center.[21]

-

Predicting Regio- and Stereoselectivity: In the synthesis of complex pharmaceutical intermediates, controlling selectivity is paramount.[5] Computational models can predict the preferred regio- or stereoisomer by comparing the activation energies of competing reaction pathways.[18] This predictive power can significantly reduce the experimental effort required for reaction optimization.

-

Understanding Reaction Byproducts: Theoretical studies can help to identify potential side reactions and byproduct formation by exploring alternative reaction pathways. This knowledge is crucial for developing cleaner and more efficient industrial processes.[10][11]

Conclusion and Future Outlook

Theoretical studies, predominantly leveraging DFT, have become an indispensable tool for unraveling the complexities of aluminum chloride's catalytic activity. These computational approaches provide a level of mechanistic detail that is often beyond the reach of experimental methods alone. By offering a quantitative understanding of reaction pathways and energetics, theoretical chemistry empowers researchers to move from being users of catalysis to designers of catalytic systems.

The future of this field lies in the continued synergy between computation and experiment.[9] The development of more accurate and efficient computational methods, coupled with the application of machine learning to predict catalyst performance, will further accelerate the discovery and optimization of Lewis acid-catalyzed reactions.[22] As we continue to push the boundaries of computational chemistry, the rational design of highly efficient and selective catalytic processes for drug development and industrial synthesis will become increasingly achievable.

References

-

Organic Chemistry Portal. (n.d.). Aluminum Chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis. Retrieved from [Link]

-

Fiveable. (n.d.). Aluminum Chloride - Organic Chemistry Key Term. Retrieved from [Link]

-

Allen. (n.d.). Aluminium Chloride- Properties, Structure and Applications. Retrieved from [Link]

-

Tran, P. H., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 22). What Does AlCl3 Do In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]

-

Jin, S., et al. (2017). DFT and experimental analysis of aluminium chloride as a Lewis acid proton carrier catalyst for dimethyl carbonate carboxymethylation of alcohols. Catalysis Science & Technology. Retrieved from [Link]

-

Tran, P. H., et al. (2022). Mechanism of Friedel-Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega. Retrieved from [Link]

-

Nogueira, I. C., & Pliego, J. R. (2023). Friedel-Crafts Reaction: Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Jin, S., et al. (2017). DFT and experimental analysis of aluminium chloride as a Lewis acid proton carrier catalyst for dimethyl carbonate carboxymethyl. Catalysis Science & Technology. Retrieved from [Link]

-

Tran, P. H., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega. Retrieved from [Link]

-

Sakata, K., & Fujimoto, H. (n.d.). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistrySelect. Retrieved from [Link]

-

Wang, Y., et al. (2019). A Theoretical Study on Pd-catalyzed, Friedel-Crafts Intermolecular Acylation: Does Generated In Situ Aroyl Triflate Act as A Reactive Electrophile to Functionalize C–H Bond of Arenes? ChemistrySelect. Retrieved from [Link]

-

Ananth, N., & Roy, A. K. (2004). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Jin, S., et al. (2017). DFT and Experimental Analysis of Aluminium Chloride as a Lewis Acid Proton Carrier Catalyst for Dimethyl Carbonate Carboxymethylation of Alcohols. Catalysis Science & Technology. Retrieved from [Link]

-

Tran, P. H., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega. Retrieved from [Link]

-

Zayene, S., et al. (2022). DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega. Retrieved from [Link]

-

Empadinhas, N., et al. (2021). A Practical Guide to Computational Tools for Engineering Biocatalytic Properties. International Journal of Molecular Sciences. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Aluminum Chloride: A Key Catalyst in the Petrochemical and Pharmaceutical Industries. Retrieved from [Link]

-

Özen, F., et al. (2022). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. ACS Omega. Retrieved from [Link]

-

Özen, F., et al. (2022). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. ACS Omega. Retrieved from [Link]

-

El-Hendawy, A. A., et al. (2021). A computational investigation of the selectivity and mechanism of the Lewis acid catalyzed oxa‐Diels–Alder cycloaddition of substituted diene with benzaldehyde. Journal of Computational Chemistry. Retrieved from [Link]

-

Alcaide, B., et al. (2000). The AlCl3–L Reagent and its Application to the Regioselective Carbon–Carbon Bond Formation. Molecules. Retrieved from [Link]

-

Jensen, W. B. (1978). The Lewis acid-base definitions: a status report. Chemical Reviews. Retrieved from [Link]

-

Nikbin, N., et al. (2022). Structure–Activity Relationships in Lewis Acid–Base Heterogeneous Catalysis. ACS Catalysis. Retrieved from [Link]

-

Unacademy. (n.d.). Aluminium Chloride (AlCl3) Uses. Retrieved from [Link]

-

Patsnap Eureka. (2024, September 19). Aluminum Chloride: Essential Uses and Properties Unveiled. Retrieved from [Link]

-

MCC Menssing. (n.d.). Aluminium Chloride. Retrieved from [Link]

-

Frontiers. (n.d.). Computational and Experimental Insights into Electro- and Photocatalytic Materials for Sustainable Energy Conversion. Retrieved from [Link]

-

Bottero, J. Y., et al. (1982). Studies of hydrolyzed aluminum chloride solutions. 1. Nature of aluminum species and composition of aqueous solutions. The Journal of Physical Chemistry. Retrieved from [Link]

-

Melián-Cabrera, I., et al. (2014). Kinetics of Gas-Phase Hydrolysis of Aluminum Chloride for Alumina Particles. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Corma, A., & Garcia, H. (2003). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]

-

Catlow, C. R. A. (2022). Computational Chemistry and Catalysis: Prediction and Design. Catalysts. Retrieved from [Link]

-

BioExcel. (2020, December 17). QM/MM Best Practice: Studies on enzyme-catalysed reactions [Video]. YouTube. Retrieved from [Link]

-

Zhu, X., et al. (2024). How to Decipher Electrocatalytic Reactions with Theory and Computation. ChemRxiv. Retrieved from [Link]

-

Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

-

Bickelhaupt, F. M., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

-

Norris, J. F., & Ingraham, J. N. (1938). SOME OBSERVATIONS ON THE CATALYTIC ACTIVITY OF ALUMINUM CHLORIDE. Journal of the American Chemical Society. Retrieved from [Link]

-

Ananth, K. P. (1983). A CRITICAL APPRAISAL AND REVIEW OF ALUMINIUM CHLORIDE ELECTROLYSIS FOR THE PRODUCTION OF ALUMINIUM. Transactions of the SAEST. Retrieved from [Link]

-

Fringuelli, F., et al. (2001). AlCl3 as an efficient Lewis acid catalyst in water. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

- 1. Aluminum Chloride [commonorganicchemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. fiveable.me [fiveable.me]

- 4. Aluminium Chloride- Properties, Structure and Applications [allen.in]

- 5. nbinno.com [nbinno.com]

- 6. repository.lincoln.ac.uk [repository.lincoln.ac.uk]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Computational and Experimental Insights into Electro- and Photocatalytic Materials for Sustainable Energy Conversion [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. d-nb.info [d-nb.info]

- 19. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 20. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

The Serendipitous Genesis of a Cornerstone Reaction: A Technical Guide to the Friedel-Crafts Reaction and the Central Role of AlCl₃

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts reaction, a foundational pillar of organic synthesis, enables the formation of carbon-carbon bonds to aromatic rings, a critical transformation in the synthesis of a vast array of organic molecules, including many pharmaceutical agents. This in-depth technical guide delves into the historical discovery of this pivotal reaction by Charles Friedel and James Crafts, with a specific focus on the serendipitous yet crucial role of aluminum chloride (AlCl₃). We will explore the mechanistic intricacies of both Friedel-Crafts alkylation and acylation, highlighting the function of AlCl₃ as a potent Lewis acid catalyst. Furthermore, this guide will provide practical insights into experimental considerations, address the inherent limitations of the reaction, and showcase its enduring significance in modern drug development and industrial chemistry.

A Fortuitous Discovery: The Birth of the Friedel-Crafts Reaction

In 1877, French chemist Charles Friedel and his American collaborator, James Crafts, were not initially seeking to revolutionize aromatic chemistry.[1][2] Their investigation at the Sorbonne in Paris was focused on the preparation of amyl iodide by treating amyl chloride with aluminum and iodine, using benzene as a solvent.[1][3] To their surprise, they observed a significant evolution of hydrogen chloride gas and the formation of a new hydrocarbon, which they identified as amylbenzene.[1][3] Rather than dismissing this unexpected result, their scientific curiosity led them to investigate the underlying cause. They correctly deduced that the reactive species was not the metallic aluminum itself, but rather the aluminum chloride (AlCl₃) formed in situ.[3] This pivotal observation led them to directly test the efficacy of anhydrous aluminum chloride as a catalyst for the reaction between organic halides and aromatic hydrocarbons.[3][4] Their subsequent systematic studies, detailed in over 50 papers and patents, laid the groundwork for what would become one of the most important reactions in organic chemistry.[1] The Friedel-Crafts reactions, broadly categorized into alkylation and acylation, are a set of methods for attaching substituents to an aromatic ring via electrophilic aromatic substitution.[2][5]

The Engine of the Reaction: The Indispensable Role of Aluminum Chloride (AlCl₃)

The genius of Friedel and Crafts' discovery lies in the application of a strong Lewis acid, most notably anhydrous aluminum chloride, to generate a potent electrophile.[2][6] Aluminum chloride, being an electron-deficient species, readily accepts a pair of electrons.[7][8] This fundamental property is the driving force behind its catalytic activity in both Friedel-Crafts alkylation and acylation.

In the context of these reactions, the primary function of AlCl₃ is to generate an electrophile that is sufficiently reactive to attack the electron-rich aromatic ring.[9] It achieves this by coordinating with the halogen of an alkyl halide or an acyl halide, facilitating the cleavage of the carbon-halogen bond.[6][9] This process leads to the formation of a carbocation in the case of alkylation, or a resonance-stabilized acylium ion in the case of acylation.[2][10] These highly reactive electrophiles are then poised to undergo electrophilic aromatic substitution with the aromatic substrate.

Friedel-Crafts Alkylation: Mechanism, Nuances, and Limitations

Friedel-Crafts alkylation involves the substitution of an aromatic proton with an alkyl group.[2] The reaction is typically carried out by treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst like AlCl₃.[11]

The Mechanism of Alkylation

The reaction proceeds through a three-step mechanism:[2][10]

-

Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, reacts with the alkyl halide to form a carbocation or a highly polarized complex that behaves as a carbocation.[2][6] For tertiary and secondary alkyl halides, a distinct carbocation is generally formed.[6] For primary alkyl halides, a carbocation-like complex is generated.[5]

-

Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][12] This step temporarily disrupts the aromaticity of the ring.[2]

-

Deprotonation and Catalyst Regeneration: A weak base, often AlCl₄⁻ (formed in the initial step), removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[2][7]

Caption: Generalized workflow of Friedel-Crafts Alkylation.

Significant Limitations of Friedel-Crafts Alkylation

Despite its utility, Friedel-Crafts alkylation is beset by several significant limitations that researchers and drug development professionals must consider:

-

Carbocation Rearrangement: A major drawback is the propensity for the intermediate carbocation to rearrange to a more stable carbocation via hydride or alkyl shifts.[1][13] This often leads to a mixture of products with rearranged carbon skeletons, compromising the selectivity of the reaction.[13] For instance, the reaction of benzene with 1-chlorobutane in the presence of AlCl₃ yields sec-butylbenzene as the major product due to the rearrangement of the primary butyl carbocation to the more stable secondary carbocation.[11]

-

Polyalkylation: The introduction of an alkyl group, which is an electron-donating group, activates the aromatic ring, making the product more nucleophilic than the starting material.[12][13] This can lead to multiple alkylations on the same ring, a phenomenon known as polyalkylation.[12][13] Using a large excess of the aromatic compound can help to minimize this side reaction.[14]

-

Substrate Limitations: The reaction is generally unsuccessful with aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H), as these substituents deactivate the ring towards electrophilic attack.[1][13] Furthermore, aryl and vinylic halides cannot be used as alkylating agents because their corresponding carbocations are too unstable to form under the reaction conditions.[13][14] The halogen must be attached to an sp³-hybridized carbon.[13]

-

Incompatibility with Certain Functional Groups: Aromatic rings containing amino groups (-NH₂, -NHR, -NR₂) are not suitable substrates for Friedel-Crafts reactions. The lone pair of electrons on the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring and preventing the reaction from occurring.[12][14]

Friedel-Crafts Acylation: A More Controlled Approach

Friedel-Crafts acylation is a more reliable and often preferred alternative to alkylation for the introduction of a carbon substituent to an aromatic ring. It involves the reaction of an aromatic compound with an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst.[2][15] This reaction leads to the formation of a ketone.[2]

The Mechanism of Acylation

The mechanism of Friedel-Crafts acylation is analogous to that of alkylation and proceeds in four steps:[2][10]

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, reacts with the acyl halide or acid anhydride to form a resonance-stabilized acylium ion.[2][10]

-

Electrophilic Attack: The aromatic ring attacks the electrophilic acylium ion, forming an arenium ion.[2][8]

-

Deprotonation: A proton is removed from the arenium ion, restoring the aromaticity of the ring.[2][8]

-

Complex Formation and Workup: Unlike in alkylation, the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[5] This deactivates the product towards further acylation.[13] Therefore, a stoichiometric amount of the catalyst is required.[5] An aqueous workup is necessary to break this complex and isolate the ketone product.[5]

Caption: Generalized workflow of Friedel-Crafts Acylation.

Advantages of Friedel-Crafts Acylation over Alkylation

Friedel-Crafts acylation offers several key advantages over its alkylation counterpart:

-

No Carbocation Rearrangement: The acylium ion is resonance-stabilized, which prevents it from undergoing rearrangement.[13] This leads to the formation of a single, predictable product.

-

No Polyacylation: The acyl group is an electron-withdrawing group, which deactivates the aromatic ring of the product ketone towards further electrophilic substitution.[13] This effectively prevents polyacylation.[13]

The ketone product from acylation can be subsequently reduced to an alkyl group using methods like the Clemmensen or Wolff-Kishner reduction, providing a reliable two-step method for the synthesis of straight-chain alkylbenzenes that are inaccessible through direct alkylation due to carbocation rearrangement.

Experimental Protocols: Best Practices for Success

The success of a Friedel-Crafts reaction hinges on careful experimental technique. Here are some critical considerations for researchers:

-

Anhydrous Conditions: Aluminum chloride is highly hygroscopic and reacts vigorously with water.[16] Therefore, all reagents and glassware must be scrupulously dried to prevent the deactivation of the catalyst. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Purity: The purity of the aromatic substrate, alkylating or acylating agent, and the solvent is crucial. Impurities can lead to side reactions and lower yields.

-

Choice of Solvent: Common solvents for Friedel-Crafts reactions include carbon disulfide (CS₂), nitrobenzene, and chlorinated hydrocarbons. The choice of solvent can influence the reactivity and selectivity of the reaction. For industrial applications, there is a trend towards using more environmentally benign solid acid catalysts like zeolites to avoid the use of hazardous solvents and corrosive Lewis acids.[17]

-

Temperature Control: Friedel-Crafts reactions can be exothermic. Proper temperature control is essential to prevent side reactions and ensure the desired product is formed. Reactions are often initiated at low temperatures and then allowed to warm to room temperature or heated as needed.

-

Stoichiometry of the Catalyst: As mentioned, Friedel-Crafts alkylation is catalytic in AlCl₃, while acylation requires at least a stoichiometric amount of the catalyst due to complex formation with the product.[5]

A Representative Experimental Protocol for Friedel-Crafts Acylation of Benzene

The following is a generalized laboratory-scale protocol for the acylation of benzene with acetyl chloride:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to protect the reaction from atmospheric moisture.

-

Reagent Charging: Anhydrous aluminum chloride is carefully weighed and added to the reaction flask containing the solvent (e.g., carbon disulfide). The flask is cooled in an ice bath.

-

Addition of Acylating Agent: Acetyl chloride is added dropwise to the stirred suspension of AlCl₃.

-

Addition of Aromatic Substrate: Benzene is then added slowly from the dropping funnel.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle reflux) for a specified period.

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed by distillation, and the resulting ketone is purified by distillation or recrystallization.

Applications in Drug Development and Industry

The Friedel-Crafts reaction is a cornerstone of industrial organic synthesis and plays a vital role in the production of numerous commercial products, including pharmaceuticals, agrochemicals, fragrances, and polymers.[18][19]

In the pharmaceutical industry, Friedel-Crafts acylation is a key step in the synthesis of many active pharmaceutical ingredients (APIs).[18] For example, a crucial step in the Boots synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen involves a Friedel-Crafts acylation reaction.[18] The reaction is also employed in the synthesis of intermediates for various other drugs, including anti-inflammatory and antibacterial compounds.[18][20]

The alkylation variant, despite its limitations, is used on a massive scale for the production of bulk chemicals. For instance, the synthesis of ethylbenzene (a precursor to polystyrene) and cumene (a precursor to phenol and acetone) are large-scale industrial processes that utilize Friedel-Crafts alkylation.[5][19]

The Future of Friedel-Crafts Reactions: Towards Greener Chemistry

While the classical Friedel-Crafts reaction using AlCl₃ remains a powerful tool, modern research is focused on developing more environmentally friendly and sustainable alternatives.[21] This includes the use of solid acid catalysts such as zeolites and ion-exchange resins, which can be easily separated from the reaction mixture and reused, minimizing waste.[17] Biocatalytic approaches using enzymes are also being explored to perform Friedel-Crafts-type reactions under milder conditions.[21]

Conclusion

The accidental discovery of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877 fundamentally transformed the field of organic chemistry.[3][22] Their insightful investigation into an unexpected observation revealed the potent catalytic activity of aluminum chloride in promoting the alkylation and acylation of aromatic rings. This technical guide has provided a comprehensive overview of the history, mechanism, and practical considerations of this enduringly important reaction. For researchers, scientists, and drug development professionals, a thorough understanding of the nuances of the Friedel-Crafts reaction, including its strengths and limitations, is essential for its successful application in the synthesis of complex organic molecules that shape our world. The continued evolution of this classic reaction towards more sustainable methodologies ensures its relevance for generations of chemists to come.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

ChemistryViews. (2024, April 20). Charles Friedel and the Accidental Discovery of an Important Reaction. [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

-

JoVE. (2025, May 22). Video: Limitations of Friedel–Crafts Reactions. [Link]

-

CUTM Courseware. Review of Limitations of Friedel-Crafts reactions. [Link]

-

Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

-

Britannica. Friedel-Crafts reaction. [Link]

-

Chemistry Steps. Friedel-Crafts Alkylation. [Link]

-

Pearson. Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems. [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Chemguide. Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution. [Link]

-

Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. [Link]

-

YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

Royal Society of Chemistry. Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. "Friedel-Crafts Reactions". [Link]

-

Scribd. Friedel-Crafts Reaction - Wikipedia | PDF. [Link]

-

National Center for Biotechnology Information. Biocatalytic Friedel‐Crafts Reactions. [Link]

-